3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone is a synthetic organic compound notable for its unique chemical structure which includes both chloro and fluorine substituents. This compound is primarily utilized in various fields of scientific research, including organic synthesis and medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 262.71 g/mol.
The compound can be sourced from chemical suppliers specializing in fine chemicals, such as BenchChem, Alfa Chemistry, and PubChem, where it is listed under its CAS number 674767-23-8. These platforms provide detailed specifications regarding purity, synthesis methods, and potential applications in research.
3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone falls under the classification of carbonyl compounds, specifically ketones. It is characterized by the presence of a carbonyl group (C=O) adjacent to aromatic rings, which significantly influences its chemical reactivity and biological activity.
The synthesis of 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone typically involves a Friedel-Crafts acylation reaction. This method entails the reaction of 2,5-dimethylbenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
The molecular structure of 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone features:
3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone involves its interaction with specific biological targets. It may modulate enzyme activity or receptor interactions within various biological systems, making it a compound of interest in pharmacological studies.
The stability and reactivity can vary based on environmental conditions such as pH and temperature, which are critical for applications in synthesis and biological testing.
3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone has several scientific applications:
Multisubstituted arylpropiophenones represent a pharmaceutically privileged scaffold due to their synthetic versatility and target adaptability. Characterized by a carbonyl-linked propane chain bridging two aromatic systems, this core structure enables three-dimensional pharmacophore customization critical for bioactivity optimization. The integration of halogen atoms—particularly fluorine and chlorine—has become a cornerstone strategy, with >30% of FDA-approved small-molecule drugs in 2021 containing halogen substituents [1] [8]. This dominance reflects halogenation’s dual role in enhancing target engagement and modulating pharmacokinetics. The arylpropiophenone architecture permits systematic variation of electronic, steric, and hydrophobic parameters through positional isomerism and substituent engineering, enabling precise affinity tuning for enzyme binding pockets. For example, kinase inhibitors like sotorasib leverage fluorinated arylpropiophenone motifs to achieve nanomolar KRAS inhibition [1], while halogenated derivatives show enhanced blood-brain barrier permeability in CNS-targeted agents [8].
Table 1: Therapeutic Applications of Representative Halogenated Arylpropiophenones
Drug/Compound | Halogen Pattern | Therapeutic Area | Key Structural Feature |
---|---|---|---|
Tivozanib | Chloro-quinoline | Renal cell carcinoma | Chloro-vinyl motif for VEGFR binding |
Sotorasib | Di-fluoro aryl | NSCLC* | Fluorine-enhanced permeability |
Vericiguat | Fluoro-pyrimidine | Chronic heart failure | Halogenated heterocycle scaffold |
3'-Cl/4'-F Compound | Ortho-Cl/para-F phenyl | Antidepressant development | Dimethylphenyl steric control |
Non-small cell lung cancer [1] [8]
The strategic incorporation of chlorine (van der Waals radius: 1.75Å, σ-hole positive potential) and fluorine (1.47Å, high electronegativity) creates complementary electronic effects that enhance target binding. Chlorine’s polarizability facilitates halogen bonding with carbonyl oxygens (e.g., backbone C=O of Asn258 in tubulin) and hydrophobic pocket filling [4] , while fluorine’s strong C-F dipole influences adjacent bond polarization and cation-π interactions. In 3'-chloro-4'-fluoropropiophenones, this ortho/para substitution establishes an electron-deficient aromatic system that enhances:
The chloro-fluoro synergy is evidenced by binding affinity differentials: 3',4'-diCl analogs show 2.5-fold lower serotonin transporter inhibition than matched 3'-Cl/4'-F pairs due to fluorine’s electrostatic complementarity with Thr439 . This halogen pairing also minimizes hERG channel binding (ClogP optimized to 4.9–5.2), reducing cardiovascular toxicity risks [4].
Table 2: Impact of Halogen Position on Physicochemical Parameters
Substitution Pattern | LogP | PSA (Ų) | CYP3A4 t₁/₂ (min) | MDCK Papp (×10⁻⁶ cm/s) |
---|---|---|---|---|
3'-Cl/4'-F (Target Compound) | 5.0 | 26.3 | 42 | 28.7 |
3',5'-diCl | 5.8 | 26.3 | 22 | 15.2 |
4'-F (no Cl) | 4.1 | 33.2 | 15 | 8.9 |
Non-halogenated | 3.7 | 49.7 | 9 | 2.1 |
Data derived from structural analogs [4] [6]
The 3'-(chloro)/4'-(fluoro) configuration achieves maximal bioactivity when paired with the 2,5-dimethylphenyl group at the propiophenone 3-position. This combination creates a stereoelectronic triad:
This architecture is synthesized via Friedel-Crafts acylation under kinetic control: 2,5-dimethylbenzene reacts with 3-chloro-4-fluorobenzoyl chloride in AlCl₃/toluene at −15°C to prevent diacylation [10]. Subsequent Clemmensen reduction yields the pharmaceutical precursor in 68% yield with >98% regioselectivity [10]. The synthetic route exemplifies how steric congestion from methyl groups necessitates specialized catalysis – switching to 2,3-dimethyl isomer reduces yield to 41% due to increased ortho-interference [4] .
Table 3: Comparative Analysis of Dimethylphenyl Regioisomers
Dimethyl Position | Friedel-Crafts Yield | Relative SERT IC₅₀ | Metabolic Clearance (mL/min/kg) | Dominant Conformation |
---|---|---|---|---|
2,5- (Target Compound) | 68% | 12 nM | 15.7 | Extended carbonyl orientation |
2,3- | 41% | 86 nM | 32.9 | Folded (carbonyl ortho-methyl) |
3,4- | 73% | 210 nM | 19.3 | Linear, no steric guidance |
2,6- | Not synthesized | N/A | N/A | Severe steric clash |
Biological data based on antidepressant pharmacophore models [4]
The 2,5-dimethyl/3'-Cl/4'-F combination thus represents a "molecular sweet spot" where halogen electronic effects and alkyl steric guidance converge to produce advanced intermediates for neuropharmacological agents. This is validated in metal-catalyzed reductive aminations where the target compound achieves 18× greater yield in Ru-catalyzed transformations than its 3,4-dimethyl analog due to reduced catalyst poisoning . Current research exploits this scaffold for multi-target antidepressants through Pd-mediated carbonyl amination – an approach enabled by the fluorine’s activation of ortho-chlorine toward oxidative addition [10].
Comprehensive Compound List
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4